molecular formula C20H25ClN6O2 B11245792 N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide

N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11245792
M. Wt: 416.9 g/mol
InChI Key: KFVJYTBXBSXBIV-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide” typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Attachment of the morpholine group:

    Formation of the piperazine ring: The piperazine ring is synthesized and then coupled with the pyrimidine derivative.

    Introduction of the chlorophenyl group: This step involves the attachment of the chlorophenyl group to the piperazine ring.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or piperazine rings.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.

    Substitution: The chlorophenyl group may participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)piperazine derivatives: Known for their psychoactive properties.

    Pyrimidine derivatives: Often used in the development of antiviral and anticancer agents.

    Morpholine derivatives: Studied for their potential as central nervous system agents.

Uniqueness

“N-(3-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C20H25ClN6O2

Molecular Weight

416.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C20H25ClN6O2/c1-15-13-18(25-9-11-29-12-10-25)24-19(22-15)26-5-7-27(8-6-26)20(28)23-17-4-2-3-16(21)14-17/h2-4,13-14H,5-12H2,1H3,(H,23,28)

InChI Key

KFVJYTBXBSXBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)N4CCOCC4

Origin of Product

United States

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